

crystal structure analysis of 1,2,3-triiodobenzene

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Compound of Interest

Compound Name: **1,2,3-Triiodobenzene**

Cat. No.: **B3054506**

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An In-depth Technical Guide on the Crystal Structure Analysis of **1,2,3-Triiodobenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **1,2,3-triiodobenzene**, a molecule of significant interest to structural chemists due to the steric challenges posed by its three adjacent, bulky iodine substituents. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow.

Molecular Structure and Conformation

The crystal structure of **1,2,3-triiodobenzene** ($C_6H_3I_3$) reveals a planar molecular geometry. A notable feature is the significant intramolecular steric repulsion between the three vicinal iodine atoms.^[1] This repulsion is accommodated by a "splaying" of the outer iodine atoms away from the central one, a distortion evident in the expansion of the I-C-C bond angles.^[2] In the solid state, there are two independent molecules present in the asymmetric unit.^[3] The crystal packing is characterized by stacks of these molecules arranged along the a-axis.^[3]

The intramolecular I···I distances are observed to be short, which is interpreted as a consequence of steric compression rather than attractive halogen-halogen interactions.^[3] The intermolecular interactions holding the stacks together are primarily weak van der Waals forces.^[3]

Crystallographic Data

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction analysis of **1,2,3-triiodobenzene**.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₆ H ₃ I ₃
Formula Weight	455.78
Temperature	223 K
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	7.2439 (5) Å
b	10.4665 (7) Å
c	11.7952 (8) Å
α	90.45 (5)°
β	90.84 (5)°
γ	90.15 (5)°
Volume	893.7 (2) Å ³
Z	4
Data Collection	
Diffractometer	Bruker SMART CCD area detector
Refinement	
R-factor	0.034
wR-factor	0.086
Data-to-parameter ratio	30.7

Data sourced from Novak & Li (2007), Acta Crystallographica Section E.[3]

Table 2: Selected Intramolecular Distances and Angles

Feature	Value
Intramolecular I...I distance	3.60 (2) Å
I-C-C angle	123°

Data sourced from IUCr (2008) and Novak & Li (2007).[2][3]

Experimental Protocols

This section details the methodologies employed for the synthesis, crystallization, and crystal structure determination of **1,2,3-triiodobenzene**.

Synthesis

The synthesis of **1,2,3-triiodobenzene** was carried out following the procedure previously established by Mattern & Chen (1991).[3]

Crystallization

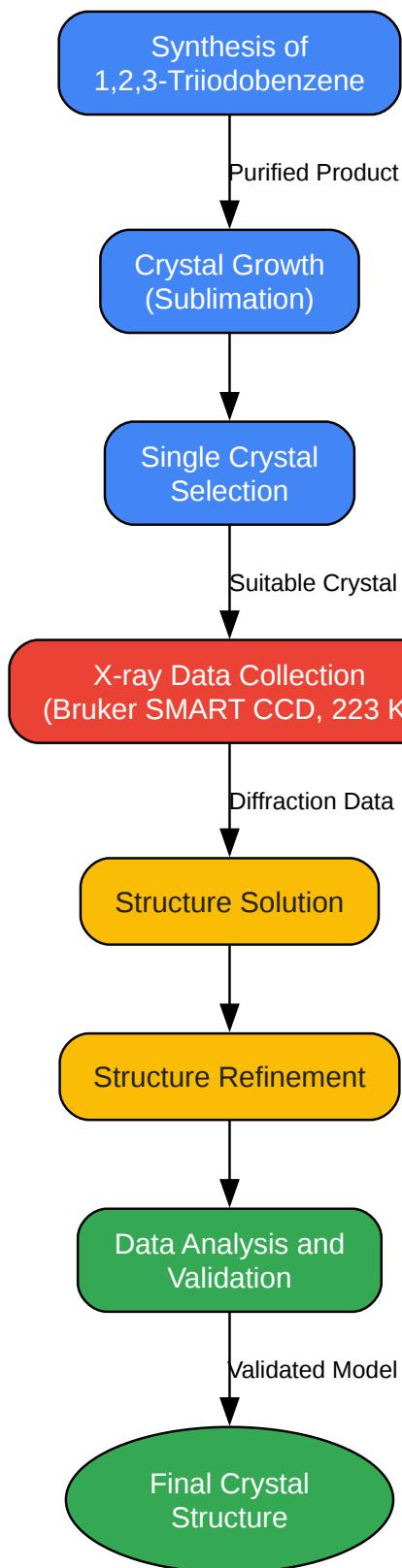
Single crystals suitable for X-ray diffraction analysis were obtained through sublimation of the synthesized **1,2,3-triiodobenzene**.[3]

X-ray Crystallography

A single crystal of **1,2,3-triiodobenzene** was mounted for data collection. The crystallographic data were collected using a Bruker SMART CCD area detector.[3] The data collection was performed at a temperature of 223 K.[3] Following data collection, the structure was solved and refined.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of **1,2,3-triiodobenzene**.



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Caption: Workflow for Crystal Structure Determination.

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